molecular formula C16H22O7 B12628742 Methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate CAS No. 918668-62-9

Methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate

Cat. No.: B12628742
CAS No.: 918668-62-9
M. Wt: 326.34 g/mol
InChI Key: FYZROZYFLUMKEF-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including ester, ether, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate typically involves multiple steps. One common method includes the esterification of 3,5-dimethoxybenzoic acid with 4-(4-ethoxy-4-oxobutoxy) alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

918668-62-9

Molecular Formula

C16H22O7

Molecular Weight

326.34 g/mol

IUPAC Name

methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate

InChI

InChI=1S/C16H22O7/c1-5-22-14(17)7-6-8-23-15-12(19-2)9-11(16(18)21-4)10-13(15)20-3/h9-10H,5-8H2,1-4H3

InChI Key

FYZROZYFLUMKEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=C(C=C1OC)C(=O)OC)OC

Origin of Product

United States

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